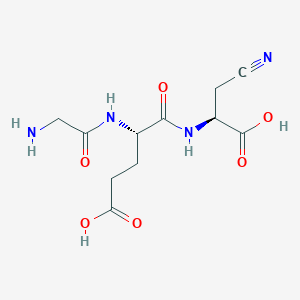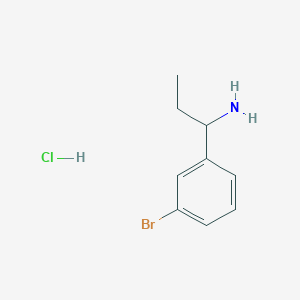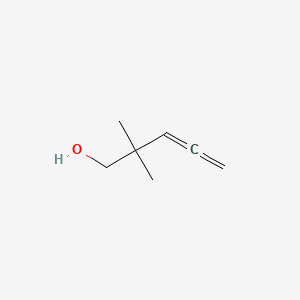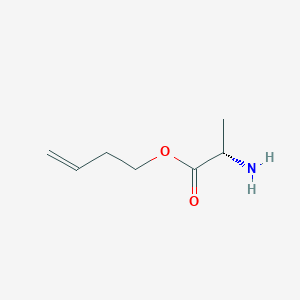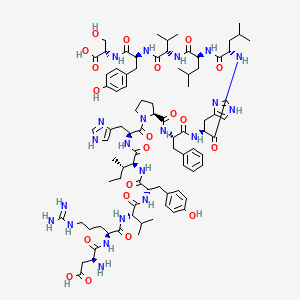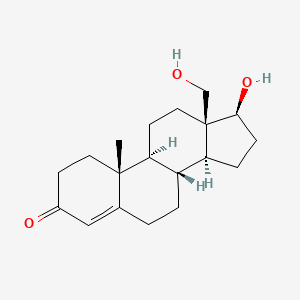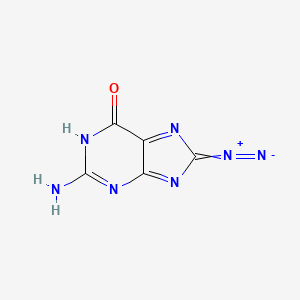
6H-Purin-6-one,2-amino-8-diazo-1,8-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- is a compound with significant interest in various scientific fields. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides, which are the building blocks of DNA and RNA .
Méthodes De Préparation
The synthesis of 6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- involves several steps. One common method includes the reaction of guanine with diazomethane under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to prevent decomposition . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Analyse Des Réactions Chimiques
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions often involve reagents such as sodium borohydride, resulting in the formation of amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diazo group is replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which 6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- exerts its effects involves its interaction with nucleic acids. It can incorporate into DNA or RNA, leading to disruptions in the replication process. This can result in the inhibition of cell growth and induction of apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .
Comparaison Avec Des Composés Similaires
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- is unique compared to other purine derivatives due to its diazo group, which imparts distinct chemical reactivity. Similar compounds include:
Guanine: A naturally occurring purine base found in DNA and RNA.
Hypoxanthine: Another purine derivative involved in nucleotide metabolism.
Adenine: A purine base that pairs with thymine in DNA and uracil in RNA.
These compounds share structural similarities but differ in their chemical properties and biological roles .
Propriétés
Numéro CAS |
337536-54-6 |
|---|---|
Formule moléculaire |
C5H3N7O |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
2-amino-8-diazo-1H-purin-6-one |
InChI |
InChI=1S/C5H3N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h(H3,6,9,10,11,13) |
Clé InChI |
WNGNQYVODWAVJA-UHFFFAOYSA-N |
SMILES canonique |
C12=NC(=[N+]=[N-])N=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


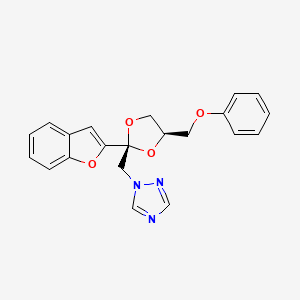
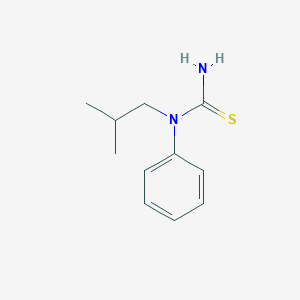
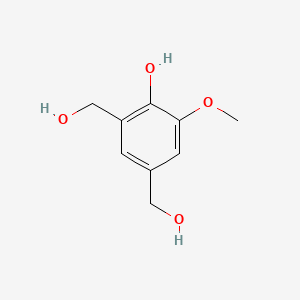
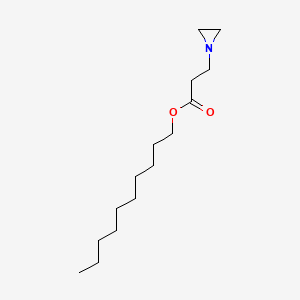
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
